An In-depth Technical Guide to 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolo[4,3-c]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The pyrazolo[4,3-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, primarily due to its structural resemblance to endogenous purines. This similarity allows molecules containing this framework to act as antagonists or modulators of purinergic receptors and enzymes that process purine-based substrates, such as kinases.[1] The strategic placement of nitrogen atoms in the bicyclic system facilitates a variety of non-covalent interactions with protein targets, making it a "privileged scaffold" in drug design.
This guide focuses on the chemical properties of a specific derivative, 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine . The introduction of a chlorine atom at the 4-position and a methyl group at the 6-position offers distinct opportunities for synthetic elaboration and modulation of physicochemical properties. The chlorine atom, in particular, serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling and nucleophilic substitution reactions.
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₇H₆ClN₃ | (Calculated) |
| Molecular Weight | 167.59 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature | (Inference) |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | (Inference) |
| XLogP3 | ~1.5 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Synthesis of the 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine Core
The synthesis of the pyrazolo[4,3-c]pyridine scaffold can be approached in two primary ways: annulation of a pyrazole ring onto a pre-existing pyridine or construction of the pyridine ring from a substituted pyrazole precursor.[3] A plausible and efficient route to 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine involves the cyclization of a suitably substituted pyridine derivative.
Proposed Synthetic Pathway
A logical synthetic approach starts from a commercially available chloromethylpyridine and builds the pyrazole ring.
Caption: Proposed synthesis of 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-hydrazinyl-2-chloro-6-methylpyridine
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To a solution of 2,4-dichloro-6-methylpyridine (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).
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Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 4-hydrazinyl-2-chloro-6-methylpyridine.
Causality: The nucleophilic aromatic substitution of the more activated 4-chloro position on the pyridine ring by hydrazine is the key transformation. Ethanol serves as a suitable polar protic solvent for this reaction.
Step 2: Synthesis of 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one
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Dissolve 4-hydrazinyl-2-chloro-6-methylpyridine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM), and cool to 0 °C.
-
Add a base, such as triethylamine (2.5 eq), to the solution.
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Slowly add a solution of triphosgene (0.4 eq) in DCM to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction with water and extract the product with DCM.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the pyrazolo[4,3-c]pyridinone.
Causality: Triphosgene acts as a phosgene equivalent, facilitating the cyclization of the hydrazinyl pyridine to form the pyrazole ring. The base is crucial to neutralize the HCl generated during the reaction.
Step 3: Synthesis of 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine
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Treat the 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (1.0 eq) with excess phosphorus oxychloride (POCl₃).
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Heat the mixture to reflux for 2-4 hours.
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Carefully quench the reaction by pouring it onto crushed ice.
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Neutralize the acidic solution with a saturated sodium bicarbonate solution.
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Extract the product with a suitable organic solvent, such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
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Purify by column chromatography to obtain 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine.
Causality: POCl₃ is a standard reagent for converting hydroxyl groups on heterocyclic rings to chlorides, a key step in activating the scaffold for further diversification.
Chemical Reactivity and Derivatization Potential
The 4-chloro substituent on the pyrazolo[4,3-c]pyridine ring is the primary site for chemical modification. This position is activated towards both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the C4 position is amenable to various palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for building molecular complexity.
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Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the chloro-heterocycle with a boronic acid or boronate ester. This is a powerful method for introducing aryl, heteroaryl, or alkyl groups at the 4-position.[1]
-
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, providing access to a wide range of substituted anilines and other amino derivatives. This is particularly useful for modulating the pharmacokinetic properties and target engagement of the molecule.[4]
Caption: Key reactivity of the 4-chloro position.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the fused pyrazole ring activates the 4-position for nucleophilic aromatic substitution. This allows for the displacement of the chloride with a variety of nucleophiles, including:
-
Alkoxides and Thiolates: To introduce ether and thioether linkages.
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Amines: Although often requiring harsher conditions than palladium-catalyzed methods, direct amination is possible.
The choice between a palladium-catalyzed approach and a direct SNAr reaction will depend on the desired nucleophile and the overall substrate compatibility.
Potential Applications in Drug Discovery
The pyrazolopyridine scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives explored as therapeutic agents, particularly in oncology.[1]
Kinase Inhibition
Given the structural similarity of the pyrazolo[4,3-c]pyridine core to the purine ring of ATP, derivatives of this scaffold are frequently investigated as kinase inhibitors.[5] By designing substituents that can occupy the hydrophobic regions and form hydrogen bonds within the ATP-binding pocket of a target kinase, 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine can serve as a valuable starting point for the development of potent and selective kinase inhibitors for various oncology targets.
Other Therapeutic Areas
Beyond oncology, pyrazolopyridine derivatives have shown promise in a range of therapeutic areas, including:
-
Anti-inflammatory agents: By targeting inflammatory kinases.[6]
-
Antiviral and antibacterial agents: By inhibiting essential viral or bacterial enzymes.[7][8]
The derivatization potential of the 4-chloro position allows for the generation of large libraries of compounds for screening against a wide array of biological targets, making 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine a versatile building block for drug discovery programs.
References
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Mallikarjuna Rao, R., et al. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 272-278. [Link]
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Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 22(9), 1643–1657. [Link]
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MDPI. (2019). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
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MDPI. (2020). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
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PubMed. (2018). Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Retrieved from [Link]
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